2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Description
2-Methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a phenylcarboxamide moiety at position 4.
Properties
IUPAC Name |
2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-9-18-13(15-10)8-7-12(17-18)14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUIICBUMCGVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with 3-Amino-6-halopyridazines
The imidazo[1,2-b]pyridazine scaffold is synthesized via cyclocondensation between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃). For 2-methyl derivatives, bromoacetone (CH₃COCH₂Br) serves as the α-bromoketone precursor, introducing the methyl group at position 2 during ring formation.
Reaction Conditions :
-
Solvent : Ethanol or dichloromethane
-
Base : Sodium bicarbonate (1.2 equiv)
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Temperature : Reflux (80°C, 6–12 hours)
The halogen atom (Cl, F, or I) at the 6-position of the pyridazine ring directs regioselective alkylation, ensuring proper ring fusion. Computational studies suggest that halogen substitution reduces nucleophilicity at adjacent nitrogen atoms, favoring cyclization at the desired site.
Structural and Process Optimization
Regioselectivity in Core Formation
The choice of halogen (Cl, I) at the pyridazine 6-position significantly impacts reaction kinetics:
| Halogen (X) | Reaction Time (h) | Yield (%) |
|---|---|---|
| Cl | 12 | 65 |
| I | 8 | 72 |
Iodine’s superior leaving-group ability accelerates displacement, though cost and handling challenges limit scalability.
Solvent Effects on Amidation
Polar aprotic solvents enhance SNAr efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 65 |
| DMSO | 46.7 | 58 |
| Toluene | 2.4 | <10 |
DMF’s high polarity stabilizes transition states, favoring nucleophilic attack.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide exhibits significant anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range against breast and lung cancers. The compound appears to interfere with cell cycle regulation and apoptosis pathways, enhancing its potential as an anticancer agent .
| Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Breast Cancer | Low Micromolar | Cell cycle regulation, apoptosis |
| Lung Cancer | Low Micromolar | Cell cycle regulation, apoptosis |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro assays have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. This suggests its potential as a new antimicrobial agent .
| Microorganism | MIC Value (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | Comparable to standard | Gram-positive |
| Escherichia coli | Comparable to standard | Gram-negative |
Binding Affinity Studies
Binding affinity studies have shown that this compound can effectively bind to amyloid plaques associated with neurodegenerative diseases like Alzheimer's. The binding affinities range from 11 nM to over 1000 nM depending on structural modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions significantly influence biological activity. For instance, electron-withdrawing groups on the phenyl moiety enhance anticancer activity while certain substitutions improve antimicrobial efficacy .
Case Study: Antimycobacterial Activity
A series of imidazo[1,2-b]pyridazine derivatives were screened for activity against Mycobacterium tuberculosis (Mtb). The most active compounds featured specific substitutions that enhanced their efficacy against Mtb, highlighting the potential of this scaffold in developing new treatments for tuberculosis .
Case Study: High-Throughput Screening
In a high-throughput screening campaign involving over 18,000 compounds, several derivatives of imidazo[1,2-b]pyridazine were identified with significant activity against Mtb. The study emphasized the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[1,2-b]pyridazine Derivatives
Structure-Activity Relationship (SAR) Trends
Position 2 Substitution: Methyl (Target Compound): Improves metabolic stability compared to unsubstituted analogs. Phenyl or Methylenedioxyphenyl (): Augments receptor binding affinity (e.g., benzodiazepine receptors).
Position 6 Substitution: Carboxamide (Target, ): Critical for hydrogen bonding with biological targets. Amino or Hydroxy (): Reduces lipophilicity but may improve solubility.
Biological Activity: Benzodiazepine Receptor Affinity: Derivatives with 3-benzamidomethyl and methylenedioxyphenyl groups () exhibit IC₅₀ values <5 nM, surpassing diazepam (4.2 nM).
Toxicological and Metabolic Considerations
- However, GST A1-1 (inducible by dietary factors) detoxifies N-acetoxy-PhIP, reducing colon cancer risk .
- Metabolic Stability : The target compound’s methyl group may reduce CYP1A2-mediated activation compared to unsubstituted analogs, but this requires experimental validation.
Biological Activity
2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and may have applications in treating various diseases due to its interaction with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with key biochemical pathways. Pyridazine derivatives, including this compound, have been shown to modulate cellular signaling pathways and gene expression, leading to a variety of pharmacological effects.
Target Interaction
Research indicates that this compound can bind to specific targets involved in cancer progression and microbial resistance. For instance, studies have shown that it can inhibit the growth of cancer cell lines by interfering with cell cycle regulation and apoptosis pathways .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Anticancer Activity
A study evaluating the anticancer properties of imidazo[1,2-b]pyridazine derivatives found that certain substitutions on the phenyl ring significantly enhanced the compound's efficacy against various cancer types. The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating strong antiproliferative effects .
Antimicrobial Properties
In vitro assays demonstrated that this compound exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Binding Affinity Studies
Research focusing on the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques showed that this compound could bind effectively with affinities ranging from 11 nM to over 1000 nM depending on structural modifications. This suggests potential applications in imaging techniques for neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the C2 and C6 positions significantly influence the biological activity of the compound. The presence of electron-withdrawing groups on the phenyl moiety enhances anticancer activity while specific substitutions improve antimicrobial efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves cyclocondensation of substituted pyridazine precursors with carbonyl-containing reagents. For example, intermediates like 6-chloroimidazo[1,2-b]pyridazine derivatives can be functionalized via nucleophilic substitution or coupling reactions. A reported method for analogous compounds uses 1,3-dichloroacetone and 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions . Carboxamide formation may employ coupling reagents (e.g., HATU or EDCI) with phenylamine under inert atmospheres.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (1H/13C): Assigns proton environments (e.g., methyl groups, aromatic protons) and confirms substitution patterns. For example, methyl groups in imidazo[1,2-b]pyridazine derivatives resonate at δ 2.5–3.0 ppm .
- HRMS (ESI): Validates molecular weight and purity. A deviation >5 ppm suggests impurities or incorrect functionalization .
- HPLC: Assesses purity (>95% is standard for biological assays) .
Q. How is the compound’s in vitro antimicrobial activity evaluated?
Use standardized protocols like broth microdilution (CLSI guidelines):
- Dilute the compound in DMSO and test against bacterial/fungal strains (e.g., S. aureus, C. albicans) at concentrations from 0.5–128 µg/mL.
- Measure MIC (Minimum Inhibitory Concentration) after 24–48 hours incubation. Note: Activity can vary with substituents; for example, cyclopropyl analogs show enhanced antifungal potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for challenging intermediates (e.g., 6-chloroimidazo[1,2-b]pyridazine)?
- Solvent Selection: Polar aprotic solvents (DMF, DME) improve cyclocondensation efficiency versus THF .
- Catalysis: Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for aryl substitutions .
- Temperature Control: Reflux conditions (80–100°C) reduce side products in nitration steps .
Q. What strategies resolve contradictory bioactivity data across studies?
- Assay Standardization: Control variables like inoculum size, growth media, and incubation time. For example, RPMI-1640 media may suppress antifungal activity compared to Sabouraud dextrose .
- Structural Confirmation: Re-analyze NMR/HRMS to rule out regioisomers (e.g., 3-nitro vs. 6-nitro derivatives) .
- SAR Analysis: Compare analogs (e.g., 2-cyclopropyl vs. 2-methyl groups) to identify critical substituents .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking Simulations: Use software like AutoDock Vina to predict binding affinities to targets (e.g., VEGFR2 kinase). For example, imidazo[1,2-b]pyridazine derivatives with bulky substituents may sterically hinder binding pockets .
- DFT Calculations: Analyze electron density maps to optimize substituent electronic effects (e.g., electron-withdrawing groups enhance electrophilic reactivity) .
Q. What statistical methods validate biological data reproducibility?
- ANOVA/Tukey’s Test: Compare mean MIC values across triplicate experiments; p < 0.05 indicates significance.
- Dose-Response Curves: Fit data to Hill equations to calculate EC₅₀ values (IC50 for cytotoxicity assays) .
- Outlier Detection: Use Grubbs’ test to exclude anomalous data points in high-throughput screens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
